(Z)-N-(2-((2-cyanoethyl)thio)phenyl)-3-(4-nitrophenyl)acrylamide
Description
Properties
IUPAC Name |
(Z)-N-[2-(2-cyanoethylsulfanyl)phenyl]-3-(4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c19-12-3-13-25-17-5-2-1-4-16(17)20-18(22)11-8-14-6-9-15(10-7-14)21(23)24/h1-2,4-11H,3,13H2,(H,20,22)/b11-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVAHYMRPROTKE-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])SCCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=C\C2=CC=C(C=C2)[N+](=O)[O-])SCCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(2-((2-cyanoethyl)thio)phenyl)-3-(4-nitrophenyl)acrylamide typically involves a multi-step process. The initial step often includes the formation of the acrylamide backbone, followed by the introduction of the cyanoethyl and nitrophenyl groups. The reaction conditions usually require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain consistency and efficiency. The use of catalysts and optimized reaction conditions can significantly enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(2-((2-cyanoethyl)thio)phenyl)-3-(4-nitrophenyl)acrylamide undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the compound, potentially leading to the formation of new derivatives.
Reduction: Reduction reactions can modify the nitrophenyl group, resulting in different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has indicated that compounds similar to (Z)-N-(2-((2-cyanoethyl)thio)phenyl)-3-(4-nitrophenyl)acrylamide exhibit notable antitumor properties. For instance, studies have shown that derivatives of acrylamide can selectively inhibit the proliferation of cancer cell lines while having minimal effects on normal cells. The mechanism often involves the modulation of apoptosis pathways and cell cycle arrest.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition at certain concentrations. The minimum inhibitory concentration (MIC) for related compounds was reported to be around 256 µg/mL, indicating potential for development as an antimicrobial agent in clinical settings .
Enzyme Inhibition
Another promising application is in enzyme inhibition. Compounds with similar structures have been identified as inhibitors of enzymes such as acetylcholinesterase, which is crucial in neurodegenerative diseases. This suggests potential therapeutic roles in treating conditions like Alzheimer's disease .
Materials Science
Polymer Chemistry
The compound can be utilized in the synthesis of polymers with specific functional properties. The incorporation of acrylamide derivatives into polymer matrices can enhance their mechanical strength and thermal stability. These materials are often explored for applications in coatings, adhesives, and composite materials.
Sensors and Electronics
Due to its electronic properties, this compound may find applications in the development of sensors. Its ability to interact with various analytes can be harnessed for creating sensitive detection systems for environmental monitoring or biomedical applications.
Case Studies
Mechanism of Action
The mechanism by which (Z)-N-(2-((2-cyanoethyl)thio)phenyl)-3-(4-nitrophenyl)acrylamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Substituent Effects
- Electron-Withdrawing Groups: The 4-nitrophenyl group in the target compound (vs.
- Thioether Linkages: The cyanoethylthio group in the target compound differs from the styrylpyridine-thioacetamide in , offering reduced steric bulk and increased flexibility compared to rigid aromatic systems.
Stereochemical Considerations
The Z-configuration in the target compound contrasts with mixed Z/E configurations in analogs like . Stereochemistry critically affects molecular docking; for example, E-isomers in may exhibit weaker binding due to unfavorable spatial alignment with target proteins.
Biological Activity
(Z)-N-(2-((2-cyanoethyl)thio)phenyl)-3-(4-nitrophenyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Acrylamide backbone : This is essential for its reactivity and interaction with biological molecules.
- Thioether group : Contributes to the compound's lipophilicity and potential for cellular membrane penetration.
- Nitrophenyl substituent : Known for its role in enhancing biological activity through various mechanisms.
Molecular Formula
- Molecular Weight : 463.49 g/mol
- CAS Number : 15958-43-7
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in malignant cells has been documented, potentially through the inhibition of specific protein kinases involved in cell cycle regulation.
- Antimicrobial Properties : The compound has shown promising results against various bacterial strains, indicating potential as an antibacterial agent. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Enzyme Inhibition : Research indicates that this compound can inhibit certain enzymes, which are crucial for tumor growth and proliferation. For instance, it has been noted to affect retinoic acid metabolizing enzymes significantly.
Case Studies
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's efficacy:
- Cytotoxicity Assays : MTT assays revealed that the compound effectively reduces cell viability in various cancer cell lines.
- Antimicrobial Testing : Agar diffusion tests confirmed the compound's ability to inhibit bacterial growth.
In Vivo Studies
Limited in vivo studies indicate that this compound may have therapeutic potential, although further research is required to establish safety and efficacy profiles.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing (Z)-N-(2-((2-cyanoethyl)thio)phenyl)-3-(4-nitrophenyl)acrylamide with high purity?
- Methodology : The synthesis likely involves a multi-step sequence, including nucleophilic substitution for the thioether linkage (e.g., using 2-cyanoethylthiol) and acrylamide formation via a condensation reaction. Key parameters include:
- Reagents : Use of sodium hydride as a base to deprotonate thiol groups () and condensing agents like DCC/DMAP for amide bond formation ( ).
- Solvent selection : Polar aprotic solvents (e.g., DMF) to stabilize intermediates ().
- Temperature control : Maintain 0–5°C during thiol deprotonation to avoid side reactions ().
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization to achieve >95% purity .
Q. How can researchers characterize the stereochemistry and stability of the (Z)-isomer?
- Methodology :
- X-ray crystallography : Resolve the Z-configuration via crystal structure determination, as demonstrated for analogous acrylamide derivatives ( ).
- NMR spectroscopy : Use NOESY to confirm spatial proximity of the cyanoethylthio group and acrylamide protons.
- Stability testing : Monitor degradation under varying pH (2–12) and temperatures (25–60°C) via HPLC, noting susceptibility to hydrolysis at the acrylamide bond under acidic conditions .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodology :
- Antioxidant activity : DPPH radical scavenging assay (IC₅₀ determination) ( ).
- Anti-inflammatory potential : Inhibition of COX-2 enzyme using ELISA ( ).
- Cytotoxicity : WST-8 assay on cancer cell lines (e.g., EGFR-mutant NSCLC cells) to assess IC₅₀ values ( ).
- Target engagement : Competitive binding assays using fluorescent probes for kinases or receptors .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar acrylamides?
- Methodology :
- Meta-analysis : Compare assay conditions (e.g., cell line variability, serum concentration) across studies. For example, IC₅₀ discrepancies in EGFR inhibition may arise from differences in mutant vs. wild-type receptor models ( ).
- Structure-activity relationship (SAR) studies : Introduce targeted substitutions (e.g., replacing 4-nitrophenyl with 4-methoxyphenyl) to isolate pharmacophore contributions ().
- Orthogonal validation : Confirm activity using SPR (surface plasmon resonance) for direct binding affinity measurements .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina to model binding to EGFR’s ATP pocket, focusing on hydrogen bonding with Met793 and hydrophobic interactions with Leu718 ( ).
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER).
- QSAR modeling : Train models on datasets of acrylamide derivatives to predict ADMET properties (e.g., logP, CYP450 inhibition) .
Q. How can reaction mechanisms for acrylamide formation be optimized to reduce byproducts?
- Methodology :
- Kinetic studies : Monitor reaction intermediates via LC-MS to identify rate-limiting steps.
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) for accelerating Michael addition ( ).
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability and yield ( ).
- Byproduct analysis : Use HRMS to characterize dimerization products (e.g., via radical intermediates) ( ) .
Q. What strategies enhance the compound’s solubility without compromising bioactivity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
